molecular formula C14H18ClNO2 B2515771 ethyl 3,3-dimethyl-3,4-dihydroisoquinoline-1-carboxylate hydrochloride CAS No. 2490412-78-5

ethyl 3,3-dimethyl-3,4-dihydroisoquinoline-1-carboxylate hydrochloride

Cat. No.: B2515771
CAS No.: 2490412-78-5
M. Wt: 267.75
InChI Key: UJJWUMSOWBJBAB-UHFFFAOYSA-N
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Description

Ethyl 3,3-dimethyl-3,4-dihydroisoquinoline-1-carboxylate hydrochloride is a chemical compound with the molecular formula C14H17NO2·HCl It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,3-dimethyl-3,4-dihydroisoquinoline-1-carboxylate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-bromo-phenylacetic acid.

    Esterification: The 2-bromo-phenylacetic acid is converted into an ester.

    Grignard Reaction: The ester is then reacted with methyl Grignard reagent to form a tertiary alcohol.

    Cyclization: The tertiary alcohol undergoes cyclization to form the dihydroisoquinoline core.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-dimethyl-3,4-dihydroisoquinoline-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amine functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

Ethyl 3,3-dimethyl-3,4-dihydroisoquinoline-1-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3,3-dimethyl-3,4-dihydroisoquinoline-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3,3-dimethyl-3,4-dihydroisoquinoline-1-carboxylate hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activities. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

ethyl 3,3-dimethyl-4H-isoquinoline-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2.ClH/c1-4-17-13(16)12-11-8-6-5-7-10(11)9-14(2,3)15-12;/h5-8H,4,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJWUMSOWBJBAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(CC2=CC=CC=C21)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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